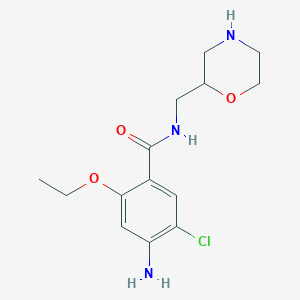

Des-4-fluorobenzyl Mosapride

Vue d'ensemble

Description

- Sa structure chimique comprend un cycle pyrimidinique et un cycle thiazolique , ce dernier étant crucial pour ses propriétés catalytiques.

- Le TPP sert de cofacteur présent dans tous les systèmes vivants, participant à plusieurs réactions biochimiques .

Diphosphate de thiamine: est un dérivé de (vitamine B₁) et est produit dans les cellules hépatiques par l'action de l'enzyme .

Méthodes De Préparation

Voies de synthèse: Le TPP peut être synthétisé par phosphorylation enzymatique de la thiamine par la thiamine diphosphokinase.

Production industrielle: Bien que le TPP ne soit pas produit directement dans l'industrie, il est disponible sous forme de supplément ou dans les formulations de complexe vitaminique B.

Analyse Des Réactions Chimiques

Types de réactions: Le TPP participe à diverses réactions, notamment , , et .

Réactifs et conditions courants: Le TPP est impliqué dans la et agit comme une coenzyme pour des enzymes comme et .

Principaux produits: Les produits formés dépendent des réactions et des substrats spécifiques impliqués.

Applications de la recherche scientifique

Chimie: Le TPP est essentiel pour la , une étape cruciale du métabolisme énergétique.

Biologie: Il joue un rôle dans la , la et d'autres voies métaboliques.

Médecine: Une carence en TPP conduit à la , une maladie caractérisée par des symptômes neurologiques et cardiovasculaires.

Industrie: Le TPP est utilisé dans la production de , telles que le mononitrate de thiamine et le chlorhydrate de thiamine.

Mécanisme d'action

- Le TPP agit comme une coenzyme pour les enzymes impliquées dans les réactions de décarboxylation oxydative .

- Il stabilise les carbanions au cours de ces réactions, facilitant le transfert des groupes acétyle et d'autres intermédiaires.

Applications De Recherche Scientifique

Pharmacological Profile

Des-4-fluorobenzyl Mosapride is characterized as a selective 5-HT4 receptor agonist. This mechanism is crucial for its role in enhancing gastrointestinal motility and facilitating gastric emptying. The compound operates by promoting the release of acetylcholine from enteric neurons, which stimulates peristalsis in the gastrointestinal tract .

Key Properties:

- Chemical Structure: C14H20ClN3O3

- Molecular Weight: 299.78 g/mol

- Mechanism of Action: Agonism of 5-HT4 receptors leading to increased gastrointestinal motility .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various gastrointestinal conditions:

Gastrointestinal Disorders

- Functional Dyspepsia: Clinical studies have shown that mosapride improves symptoms associated with functional dyspepsia by enhancing gastric motility and reducing gastric retention time .

- Chronic Gastritis: It has been used to alleviate symptoms such as heartburn and nausea associated with chronic gastritis .

- Gastroesophageal Reflux Disease (GERD): The compound helps in managing GERD by improving lower esophageal sphincter tone and reducing acid reflux episodes .

Veterinary Medicine

This compound is also utilized in veterinary medicine to enhance colonic motility in species such as canines and equines, demonstrating its versatility beyond human applications .

Case Studies and Clinical Trials

Several studies have documented the effectiveness of this compound in clinical settings:

Safety and Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes, predominantly CYP3A4. Excretion occurs through urine and feces, with minimal unchanged compound found in urine .

Pharmacokinetic Parameters:

Mécanisme D'action

- TPP acts as a coenzyme for enzymes involved in oxidative decarboxylation reactions.

- It stabilizes carbanions during these reactions, facilitating the transfer of acetyl groups and other intermediates.

Comparaison Avec Des Composés Similaires

Unicité: Le cycle thiazolique du TPP est essentiel à sa fonction catalytique, le distinguant des autres dérivés de la thiamine.

Composés similaires: Les autres dérivés de la thiamine comprennent et .

Activité Biologique

Des-4-fluorobenzyl mosapride is a significant metabolite of mosapride, a gastroprokinetic agent primarily used to enhance gastrointestinal motility. This article explores its biological activity, particularly its effects on serotonin receptors, potential therapeutic applications, and associated adverse effects based on recent research findings.

Overview of Mosapride and Its Metabolites

Mosapride (chemical structure: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]-methyl]benzamide) is known for its agonistic action on 5-HT4 serotonin receptors, which play a critical role in gastrointestinal function. This compound (M1) and mosapride-N-oxide (M2) are the primary active metabolites of mosapride, contributing to its pharmacological effects .

This compound enhances gastrointestinal motility by activating 5-HT4 receptors. Studies have shown that both mosapride and this compound increase the force of contraction in human atrial preparations via these receptors. In particular, isolated human atrial preparations (HAP) demonstrated that this compound could effectively stimulate cardiac contractions, albeit with varying potency compared to serotonin .

Comparative Efficacy

The efficacy of this compound compared to other agents was evaluated in several studies. The following table summarizes the comparative effects on force of contraction in human atrial preparations:

| Compound | Effect on Force of Contraction | Potency (relative to serotonin) |

|---|---|---|

| Serotonin | High | Reference |

| Mosapride | Moderate | Less effective |

| This compound | Moderate | Comparable |

This data indicates that while this compound is effective in stimulating cardiac activity, it does not surpass the efficacy of serotonin itself .

Drug-Induced Liver Injury

Despite its therapeutic benefits, there are concerns regarding the safety profile of mosapride and its metabolites. Two notable case studies highlighted instances of drug-induced liver injury (DILI) associated with mosapride administration. In both cases, the discontinuation of mosapride led to significant improvements in liver enzyme levels, suggesting a direct correlation between the drug and hepatic toxicity .

Case Study Summary:

| Case Number | Patient Age | Symptoms | Treatment Outcome |

|---|---|---|---|

| 1 | 78 | Elevated transaminases | Improvement after cessation |

| 2 | 54 | Jaundice | Recovery with methylprednisolone |

These findings underscore the importance of monitoring liver function in patients receiving treatment with mosapride or its derivatives.

Research Findings

Recent studies have expanded our understanding of this compound's pharmacodynamics:

- Cardiac Effects : Research indicates that this compound can modulate cardiac contractility through 5-HT4 receptor activation, providing potential applications in treating certain cardiac conditions .

- Tissue Distribution : A study on tissue distribution revealed that this compound exhibits significant bioavailability and specific tissue targeting that may enhance its therapeutic profile compared to other gastroprokinetic agents .

- Safety Profile : The adverse effects associated with this compound warrant careful consideration in clinical settings, particularly concerning liver health as indicated by DILI cases .

Propriétés

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOQHUQAQLNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934399 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152013-26-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.